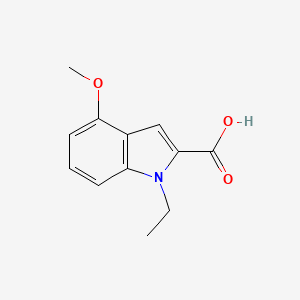

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-4-methoxyindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-13-9-5-4-6-11(16-2)8(9)7-10(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIHURYLYNSIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Indole Ring Formation

A patent (CN102020600A) describes a method for synthesizing indole-2-carboxylic acid using nitrotoluene and diethyl oxalate as starting materials. The process involves:

-

Condensation : Nitrotoluene reacts with diethyl oxalate in the presence of ferrous hydroxide as a catalyst, forming a nitro-substituted intermediate.

-

Reduction : Hydrazine hydrate reduces the nitro group to an amine, cyclizing the structure into the indole core.

-

Carboxylation : The carboxylic acid group is introduced at the 2-position via hydrolysis of intermediate esters.

This method achieves a chemical yield of 93% for indole-2-carboxylic acid under mild conditions. For 1-ethyl-4-methoxy substitution, modifications would require pre-functionalized nitrotoluene derivatives (e.g., 4-methoxy-nitrotoluene) and subsequent N-alkylation with ethyl groups.

Acyl Chloride Intermediate Route

Ethyl 1H-indole-2-carboxylate, a closely related compound, is synthesized from 1H-indole-2-carboxylic acid via thionyl chloride-mediated acyl chloride formation, followed by esterification with ethanol. Adapting this route for the target compound involves:

-

Esterification : Reacting indole-2-carboxylic acid with thionyl chloride to form the acyl chloride.

-

N-Alkylation : Introducing the ethyl group at the indole nitrogen using ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate).

-

Methoxylation : Installing the methoxy group at the 4-position via electrophilic substitution or palladium-catalyzed coupling.

This method benefits from high purity (>95%) and scalability, as demonstrated in the synthesis of analogous indole esters.

Functionalization of the Indole Core

N-Alkylation for 1-Ethyl Substitution

N-Alkylation is critical for introducing the ethyl group at the indole nitrogen. Common strategies include:

-

Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate alkylation with ethanol.

-

Direct Alkylation : Treating the indole with ethyl iodide in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Yields for N-ethylation typically range from 70–85%, depending on the base (e.g., sodium hydride vs. potassium tert-butoxide) and solvent system.

Methoxylation at the 4-Position

Introducing the methoxy group at the 4-position presents regioselective challenges. Two methods are prominent:

-

Electrophilic Aromatic Substitution :

-

Palladium-Catalyzed Coupling :

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and yield. Key optimizations include:

-

Catalyst Recycling : Ferrous hydroxide in the condensation step can be recovered and reused, reducing material costs.

-

Continuous Flow Systems : Implementing flow chemistry for the esterification and alkylation steps improves reaction control and scalability.

-

Purity Enhancements : Recrystallization from methanol or ethanol achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

HIV-1 Integrase Inhibitors

Research indicates that derivatives of indole-2-carboxylic acids, including 1-ethyl-4-methoxy-1H-indole-2-carboxylic acid, exhibit promising activity as inhibitors of HIV-1 integrase. These compounds can effectively inhibit the strand transfer process critical for viral replication. For instance, structural optimizations have led to derivatives with enhanced inhibitory effects, achieving IC50 values as low as 0.13 μM, demonstrating their potential as effective antiviral agents against HIV .

Mechanism of Action

The mechanism involves chelation of magnesium ions within the active site of the integrase enzyme, which is essential for its activity. The indole core and carboxyl group play crucial roles in this interaction, suggesting that further modifications could improve efficacy against HIV .

Cancer Therapeutics

Inhibition of Colon Cancer Cell Proliferation

this compound has been studied for its ability to inhibit the proliferation of colon cancer cells. Its mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, making it a candidate for further development in cancer therapy .

GSK-3 Inhibition

Additionally, this compound shows potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers. By targeting GSK-3, the compound may disrupt pathways that promote tumor growth and survival .

Neurological Applications

GABA Receptor Ligands

The compound has been identified as a ligand with binding specificity towards GABA receptors. This property suggests potential applications in treating neurological disorders, where modulation of GABAergic signaling is beneficial . By influencing GABA receptor activity, it may provide therapeutic effects for conditions such as anxiety and epilepsy.

Metabolic Disorders

SGLT2 Inhibitors

Research has also highlighted the potential of this compound as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are crucial in managing hyperglycemia in diabetes patients by preventing glucose reabsorption in the kidneys . This application could lead to the development of new therapeutic strategies for diabetes management.

Summary Table of Applications

Case Studies and Research Findings

Several studies have documented the efficacy of indole-2-carboxylic acid derivatives:

- Integrase Inhibition Study : A study demonstrated that derivatives based on indole-2-carboxylic acid effectively inhibited HIV integrase with varying IC50 values, showcasing structure-activity relationships that guide further optimization .

- Colon Cancer Proliferation Research : Investigations into the anti-proliferative effects on colon cancer cells revealed significant reductions in cell viability upon treatment with indole derivatives, indicating their potential as anticancer agents .

- GABAergic Activity Assessment : Experimental data showed that compounds exhibiting GABA receptor binding could modulate neuronal excitability, providing insights into their use in treating anxiety and seizure disorders .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Indole Carboxylic Acid Derivatives

Electronic and Steric Effects

- Methoxy Position : A 4-methoxy group (target compound) vs. 5-methoxy () alters electron density distribution. The para-methoxy group in the target may enhance resonance stabilization of the indole ring, influencing electrophilic substitution patterns.

- N1 Substituents : Ethyl vs. methyl () or benzyl () groups modulate steric bulk, affecting catalytic reactions. For example, 2 mol% catalyst loading in indole-2-carboxylic acid additions to alkynes achieves 68% conversion under mild conditions (60°C, 9 h), but bulkier N1 substituents may require optimized conditions.

Biological Activity

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, particularly focusing on its potential therapeutic applications.

Overview of Indole Derivatives

Indole and its derivatives have been widely studied due to their significant biological properties, including anticancer , anti-inflammatory , antimicrobial , and antiviral activities. The structural features of indoles contribute to their interaction with various biological targets, making them valuable in drug development.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, specifically in the context of HIV-1 integrase inhibition. For instance, this compound was evaluated for its ability to inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited an IC50 value of approximately 32.37 µM, indicating moderate effectiveness as an integrase inhibitor . Further structural optimizations have led to derivatives with enhanced activity, suggesting that modifications to the indole scaffold can significantly improve antiviral potency.

2. Anticancer Properties

Indole derivatives have also shown promise in anticancer applications. A study demonstrated that modifications to the indole structure could enhance cytotoxicity against various cancer cell lines. For example, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 3.11 µM to 15.70 µM against different cancer cell lines, showcasing their potential as anticancer agents . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are attributed to their ability to modulate inflammatory pathways. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table of Biological Activities

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| HIV-1 Integrase Inhibition | 32.37 | |

| Anticancer (various cell lines) | 3.11 - 15.70 | |

| Anti-inflammatory (TNF-α inhibition) | Not specified |

Case Study 1: HIV-1 Integrase Inhibition

In a detailed investigation, researchers synthesized various derivatives of indole-2-carboxylic acid and assessed their inhibitory effects on HIV-1 integrase. Compound modifications led to significant improvements in antiviral activity, with some derivatives achieving IC50 values as low as 3.11 µM . Molecular docking studies revealed that these compounds effectively chelate metal ions at the active site of integrase, disrupting viral replication mechanisms.

Case Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of several indole derivatives against human cancer cell lines demonstrated that certain modifications could enhance cytotoxicity significantly. For instance, one derivative showed an IC50 value of 8.68 µM against A549 lung cancer cells, indicating potent anticancer activity compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis of indole-2-carboxylic acid derivatives typically involves multi-step protocols. For example, analogous compounds like ethyl 4-(benzyloxy)-1H-indole-2-carboxylate are synthesized via acid-catalyzed esterification of the parent carboxylic acid using ethanol and concentrated H₂SO₄ under reflux . For 1-Ethyl-4-methoxy derivatives, a plausible route includes:

Methoxy Introduction: Electrophilic substitution or nucleophilic methoxylation at the 4-position of the indole ring.

Ethyl Group Addition: Alkylation at the 1-position using ethyl halides or via reductive amination.

Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions.

Characterization relies on ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (for carboxylic acid and ester functional groups), and mass spectrometry (to verify molecular weight) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: While specific toxicity data for this compound is limited, structurally related indole derivatives (e.g., ethyl 4-(benzyloxy)-1H-indole-2-carboxylate) require:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory Protection: Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated during milling or weighing .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, especially during reflux or solvent evaporation .

- Waste Disposal: Segregate acidic waste and neutralize before disposal to avoid environmental contamination .

Q. How can researchers address the lack of published physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer: When data gaps exist (e.g., no reported melting point or solubility in ):

Experimental Determination:

- Solubility: Perform incremental solvent testing (water, DMSO, ethanol) with gravimetric analysis.

- Stability: Conduct accelerated degradation studies under varied pH, temperature, and light exposure.

Computational Modeling: Use tools like COSMOtherm to predict solubility parameters based on molecular structure .

Analogous Compounds: Reference data from similar structures (e.g., methyl 4-methoxy-1H-indole-2-carboxylate has a melting point of 199–201°C ).

Advanced Research Questions

Q. How can conflicting reactivity data in indole-2-carboxylic acid derivatives be resolved during derivatization?

Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts during esterification or alkylation) may arise from:

- Steric Effects: The 1-ethyl and 4-methoxy groups could hinder nucleophilic attack at the 2-carboxylic acid position.

- Optimization Strategies:

Q. What mechanistic insights explain the biological activity of indole-2-carboxylic acid derivatives, and how can they guide drug design?

Methodological Answer: Indole derivatives often exhibit biological activity via:

- Receptor Binding: The planar indole ring interacts with hydrophobic pockets in enzymes (e.g., kinase inhibitors) .

- Functional Group Contributions:

- Molecular Docking: Simulate interactions with targets (e.g., COX-2, 5-LOX) using software like AutoDock Vina.

- SAR Studies: Synthesize analogs (e.g., varying ethyl/methoxy substituents) and compare IC₅₀ values .

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer: Yield optimization requires systematic troubleshooting:

Step-Wise Analysis: Identify low-yield steps (e.g., ester hydrolysis or alkylation).

Parameter Adjustments:

- Temperature: Higher temps (e.g., 80°C) may accelerate esterification but risk decomposition .

- Catalyst Loading: Incremental increases in H₂SO₄ or acetic acid (1.1–2.0 equiv) improve kinetics .

Purification Techniques: Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.